molecular formula C18H23N3O3S B11459745 (E)-tert-butyl (2-(5-(cinnamylthio)-1,3,4-oxadiazol-2-yl)ethyl)carbamate

(E)-tert-butyl (2-(5-(cinnamylthio)-1,3,4-oxadiazol-2-yl)ethyl)carbamate

Cat. No.: B11459745
M. Wt: 361.5 g/mol
InChI Key: YGKKXBQEPWHZGR-JXMROGBWSA-N
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Description

TERT-BUTYL N-[2-(5-{[(2E)-3-PHENYLPROP-2-EN-1-YL]SULFANYL}-1,3,4-OXADIAZOL-2-YL)ETHYL]CARBAMATE is a complex organic compound that features a tert-butyl carbamate group linked to an oxadiazole ring, which is further connected to a phenylprop-2-en-1-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of TERT-BUTYL N-[2-(5-{[(2E)-3-PHENYLPROP-2-EN-1-YL]SULFANYL}-1,3,4-OXADIAZOL-2-YL)ETHYL]CARBAMATE typically involves multiple steps, starting from readily available starting materialsThe final step involves the attachment of the tert-butyl carbamate group under mild conditions to avoid decomposition of the sensitive oxadiazole ring .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

TERT-BUTYL N-[2-(5-{[(2E)-3-PHENYLPROP-2-EN-1-YL]SULFANYL}-1,3,4-OXADIAZOL-2-YL)ETHYL]CARBAMATE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and electrophiles like bromine for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

Major products formed from these reactions include epoxides, ketones, amines, and substituted aromatic compounds, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

TERT-BUTYL N-[2-(5-{[(2E)-3-PHENYLPROP-2-EN-1-YL]SULFANYL}-1,3,4-OXADIAZOL-2-YL)ETHYL]CARBAMATE has several scientific research applications:

Mechanism of Action

The mechanism of action of TERT-BUTYL N-[2-(5-{[(2E)-3-PHENYLPROP-2-EN-1-YL]SULFANYL}-1,3,4-OXADIAZOL-2-YL)ETHYL]CARBAMATE involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes or receptors, modulating their activity. The phenylprop-2-en-1-yl group can enhance the compound’s binding affinity to its targets, while the tert-butyl carbamate group can improve its stability and bioavailability .

Comparison with Similar Compounds

Similar Compounds

    TERT-BUTYL N-(2-AMINOETHYL)CARBAMATE: Similar in structure but lacks the oxadiazole and phenylprop-2-en-1-yl groups.

    TERT-BUTYL 4-[(E)-BUT-1-EN-3-YN-1-YL]-3-{[TERT-BUTYL(DIMETHYL)SILYL]OXY}-1H-INDOLE-1-CARBAMATE: Contains an indole ring instead of an oxadiazole ring.

Uniqueness

The uniqueness of TERT-BUTYL N-[2-(5-{[(2E)-3-PHENYLPROP-2-EN-1-YL]SULFANYL}-1,3,4-OXADIAZOL-2-YL)ETHYL]CARBAMATE lies in its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of the oxadiazole ring and the phenylprop-2-en-1-yl group makes it distinct from other similar compounds .

Properties

Molecular Formula

C18H23N3O3S

Molecular Weight

361.5 g/mol

IUPAC Name

tert-butyl N-[2-[5-[(E)-3-phenylprop-2-enyl]sulfanyl-1,3,4-oxadiazol-2-yl]ethyl]carbamate

InChI

InChI=1S/C18H23N3O3S/c1-18(2,3)24-16(22)19-12-11-15-20-21-17(23-15)25-13-7-10-14-8-5-4-6-9-14/h4-10H,11-13H2,1-3H3,(H,19,22)/b10-7+

InChI Key

YGKKXBQEPWHZGR-JXMROGBWSA-N

Isomeric SMILES

CC(C)(C)OC(=O)NCCC1=NN=C(O1)SC/C=C/C2=CC=CC=C2

Canonical SMILES

CC(C)(C)OC(=O)NCCC1=NN=C(O1)SCC=CC2=CC=CC=C2

Origin of Product

United States

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